![molecular formula C15H25N7O4S3 B590409 N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) CAS No. 1193434-62-6](/img/structure/B590409.png)
N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) involves complex organic reactions. The synthetic route typically includes the formation of the thiazole ring and the subsequent attachment of nitroethenediamine groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound. Industrial production methods are designed to minimize the formation of impurities, but N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) is isolated and characterized as part of quality control processes .
Analyse Chemischer Reaktionen
N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Wissenschaftliche Forschungsanwendungen
N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) is primarily used in pharmaceutical research and quality control. It serves as a reference standard for the identification and quantification of impurities in Nizatidine formulations. This ensures the safety and efficacy of the drug. Additionally, it is used in analytical method development and validation, helping researchers to establish robust and reliable testing procedures .
Wirkmechanismus
The mechanism of action of N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its structure suggests that it may interact with similar molecular targets as Nizatidine, such as histamine H2 receptors. Further research is needed to elucidate its specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) can be compared with other impurities found in histamine H2 receptor antagonists. Similar compounds include:
- Nizatidine EP Impurity A
- Nizatidine EP Impurity B
- Nizatidine EP Impurity C
- Nizatidine EP Impurity D
- Nizatidine EP Impurity E Each of these impurities has a unique structure and may arise from different stages of the synthetic process. N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) is unique due to its specific thiazole and nitroethenediamine structure .
Eigenschaften
CAS-Nummer |
1193434-62-6 |
|---|---|
Molekularformel |
C15H25N7O4S3 |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
1-N-methyl-1-N'-[2-[[2-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C15H25N7O4S3/c1-16-13(7-21(23)24)18-3-5-27-9-12-10-29-15(20-12)11-28-6-4-19-14(17-2)8-22(25)26/h7-8,10,16-19H,3-6,9,11H2,1-2H3 |
InChI-Schlüssel |
FTNQKBSMOMALCH-UHFFFAOYSA-N |
SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CSCCNC(=C[N+](=O)[O-])NC |
Kanonische SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CSCCNC(=C[N+](=O)[O-])NC |
Synonyme |
Nizatidine EP Impurity F; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


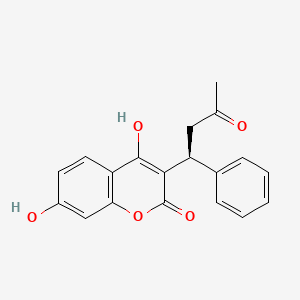
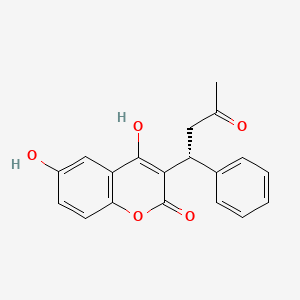

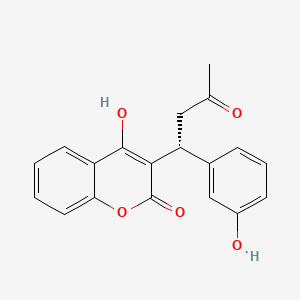
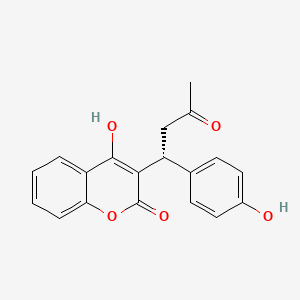
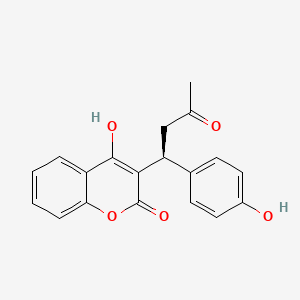
![Cyclopropa[3,4]pentaleno[1,2-b]pyrazine (9CI)](/img/new.no-structure.jpg)
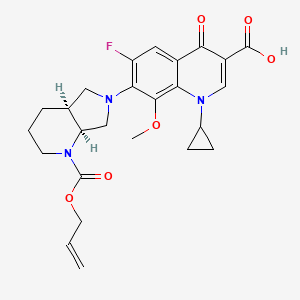
![5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B590343.png)
![6-Amino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B590345.png)
![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)
